Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

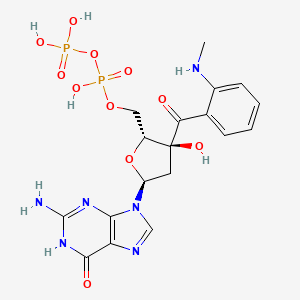

“Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is a complex compound. The “Cycloocta-1,5-diene” part refers to a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . The compound serves as a ligand in organometallic chemistry .

Synthesis Analysis

1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . The compound is useful for hydrogenation and isomerization reactions . It is also employed as a precursor for asymmetric hydrogenations .Molecular Structure Analysis

The molecular formula of “Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is C16H24F6RhSb. The structure of the compound is complex and involves multiple elements including carbon, hydrogen, fluorine, rhodium, and antimony.Chemical Reactions Analysis

1,5-Cyclooctadiene reacts with borane to give 9-borabicyclo[3.3.1]nonane . It adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo[3.3.1]nonane . The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution .Physical And Chemical Properties Analysis

1,5-Cyclooctadiene has a molar mass of 108.184 g·mol−1 . It is a colorless liquid with a density of 0.882 g/mL . The compound has a melting point of -69 °C and a boiling point of 150 °C .Aplicaciones Científicas De Investigación

Hydrogenation Catalyst

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used as a hydrogenation catalyst . In this role, it facilitates the addition of hydrogen (H2) to other molecules during chemical reactions.

[3+2] Cycloaddition

This compound is used as a catalyst for [3+2] cycloaddition reactions . These reactions are a type of cycloaddition that forms a five-membered ring from a compound with a double or triple bond (the ‘3’ component) and a compound with a double bond (the ‘2’ component).

Preparation of Chiral Phosphorus Ligands

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used in the preparation of diastereomeric chiral phosphorus mon- and bidentate diamidophosphite ligands based on dianydromannitol . These ligands are used in asymmetric metallocomplex catalysis, which is a type of catalysis that can produce chiral molecules, molecules that are not superimposable on their mirror images.

C-C Bond-Forming Hydrogenation

This compound is also used in C-C bond-forming hydrogenation . This is a type of reaction where a carbon-carbon bond is formed at the same time as a hydrogenation reaction.

Enantioselective Hydrogenation

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” shows an important application for enantioselective hydrogenation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced over the other.

Enantioselective Hydrosilylation

This compound is also used in enantioselective hydrosilylation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced during the addition of silicon-hydrogen bonds to other molecules.

Safety and Hazards

Mecanismo De Acción

- Rhodium (Rh) serves as the central metal atom in this complex, and its coordination with the cyclooctadiene ligands (COD) and hexafluoroantimonate anions (SbF₆⁻) enables its catalytic activity .

- The resulting changes include the formation of new C-H or C-O bonds, leading to the desired product .

- For example, in asymmetric hydrogenations, it generates enantiomerically enriched compounds, which find applications in pharmaceuticals and fine chemicals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLJWNAXJRVRK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6RhSb- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16689296 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.